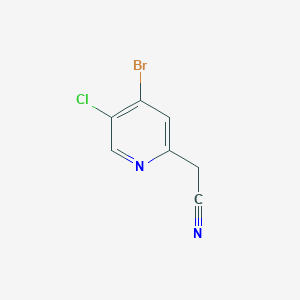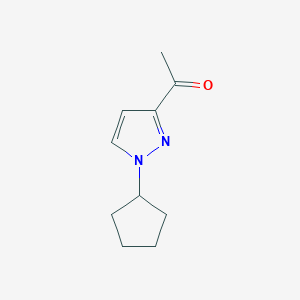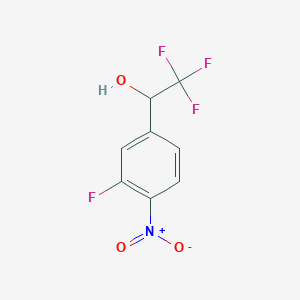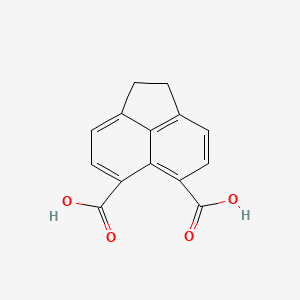
4-Bromo-5-chloropyridine-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 5th position, and a nitrile group attached to the 2nd position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridylacetonitrile. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to the compound’s reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: A closely related compound with similar halogenation patterns but without the nitrile group.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyridine derivative with different substitution patterns.
2-Nitro-4-bromo-5-chloroaniline: A compound with similar halogenation but different functional groups.
Uniqueness
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring along with the nitrile group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(4-bromo-5-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1H2 |
InChI Key |
VSTYCKHHAVBWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)






